Suzuki–Miyaura Cross-Coupling Compatibility: C3-Bromo Enables Aryl–Aryl Bond Formation Lacking in Non-Bromo Analog
The C3-bromo substituent on 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile serves as an essential leaving group for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, a transformation not possible with the non-brominated analog 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile [1]. This reactivity enables the direct introduction of aryl, heteroaryl, or vinyl groups at the 3-position, allowing for modular diversification of the imidazo[1,2-a]pyridine core [1].
| Evidence Dimension | Suitability for Suzuki–Miyaura cross-coupling |
|---|---|
| Target Compound Data | Contains C3-Br; compatible with Pd-catalyzed Suzuki–Miyaura reactions |
| Comparator Or Baseline | 2-(Imidazo[1,2-a]pyridin-2-yl)acetonitrile (CAS 57892-77-0): lacks C3-Br; inert under Suzuki conditions |
| Quantified Difference | Qualitative difference: reactive vs. inert |
| Conditions | Pd-catalyzed Suzuki–Miyaura cross-coupling conditions [1] |
Why This Matters
The ability to perform Suzuki–Miyaura cross-coupling directly at the C3 position expands the accessible chemical space and streamlines the synthesis of 3-arylated imidazo[1,2-a]pyridine libraries, a key advantage for medicinal chemists.
- [1] Li, J., Tang, J., Wu, Y., He, Q., & Yu, Y. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(10), 5058–5062. https://doi.org/10.1039/C7RA12100H View Source
